molecular formula C10H16ClNO B1419214 1-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 233608-13-4

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No. B1419214
M. Wt: 201.69 g/mol
InChI Key: MEPAINWSSZGNKL-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 244145-40-2 . It has a molecular weight of 201.7 . The IUPAC name for this compound is (1S)-1-(4-methoxyphenyl)-1-propanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “1-(4-Methoxyphenyl)propan-1-amine hydrochloride” is 1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis of Optical Active Intermediates

1-(4-Methoxyphenyl)propan-1-amine hydrochloride is used in the synthesis of optical active intermediates like (R)-1-(4-Methoxyphenyl)propan-2-amine, a crucial intermediate for (R,R)-formoterol, synthesized from d-alanine with a relatively high overall yield. This process includes steps such as protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan et al., 2008).

In the Synthesis of Antibacterial Compounds

This compound is also integral in synthesizing propanaryl-amines with significant antibacterial activity. This involves the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by the reduction of the obtained azomethines, resulting in compounds whose oxalates and hydrochlorides exhibit high antibacterial activity (Arutyunyan et al., 2017).

Kinetics and Mechanism of Reactions

The reactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride derivatives with a series of secondary alicyclic amines have been studied kinetically. This research provides valuable insights into the reaction mechanisms and kinetics, contributing to a better understanding of its chemical behavior and potential applications in various chemical processes (Castro et al., 2001).

Development of High-Spin Organic Polymers

The compound is utilized in the preparation of high molecular weight, high-spin organic polymers with solvent-solubility and film formability. These polymers demonstrate significant potential in various applications due to their unique chemical and physical properties (Kurata et al., 2007).

Production of Versatile Building Blocks for Synthesis

4-Methoxyphenyl derivatives are employed in the synthesis of versatile building blocks for chemical synthesis, demonstrating its role in advancing synthetic methodologies and contributing to the development of new materials and chemicals (Fischer et al., 2014).

Safety And Hazards

The compound is classified as a GHS07, which means it’s harmful if swallowed or inhaled, and it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPAINWSSZGNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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